Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate
Description
Properties
CAS No. |
1131614-86-2 |
|---|---|
Molecular Formula |
C13H17IN2O2 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H17IN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
FDOQXLPZOUOLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a piperazine moiety. One common synthetic route includes the following steps:
Iodination: The starting material, 3-methylbenzoic acid, is iodinated using iodine and an oxidizing agent such as nitric acid to form 3-iodo-4-methylbenzoic acid.
Esterification: The 3-iodo-4-methylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce methyl 3-iodo-4-methylbenzoate.
Piperazine Introduction: Finally, the methyl 3-iodo-4-methylbenzoate is reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of 3-iodo-4-(piperazin-1-ylmethyl)benzoic acid.
Scientific Research Applications
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters with Piperazine/Piperidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Reactivity :
- The piperazine group in the target compound enhances solubility in polar solvents compared to piperidine or pyrrolidine analogs, which are more lipophilic .
- Ethyl esters (e.g., CAS 1131614-96-4) exhibit slightly higher molecular weights and altered pharmacokinetic profiles compared to methyl esters .
Biological Activity: While methyl benzoate derivatives are known for insecticidal properties (e.g., methyl benzoate LC₅₀ = 0.1 µL/L air against Plodia interpunctella), the piperazine/iodine-substituted variants are tailored for medicinal applications, such as kinase inhibition or receptor modulation .
Functional Group Variations in Benzoate Derivatives
Table 2: Functional Group Impact on Properties
Key Findings:
Iodine vs. Nitro Groups :
- Iodine facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis, whereas nitro groups are reducible to amines for further functionalization .
- Methoxy groups (e.g., methyl 3-methoxybenzoate) improve thermal stability but reduce reactivity in electrophilic substitutions .
Piperazine vs. Non-Cyclic Amines: Piperazine-containing compounds exhibit pH-dependent solubility due to the basic nitrogen atoms, unlike non-cyclic analogs like benzyl benzoate .
Biological Activity
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHI NO
- Molecular Weight : Approximately 325.07 g/mol
- Functional Groups : Iodine, piperazine, and ester functionalities.
The presence of the iodine atom enhances the compound's reactivity, while the piperazine moiety is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHI NO |
| Molecular Weight | ~325.07 g/mol |
| Functional Groups | Iodine, piperazine |
This compound interacts with specific molecular targets, including enzymes and receptors. The piperazine ring can modulate the activity of various proteins, while the iodine atom may participate in halogen bonding, enhancing binding affinity and stability with target proteins . This dual interaction mechanism is pivotal for its biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies report IC50 values below 10 µM for specific enzymes, indicating strong inhibitory potency.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer activity. In vivo studies demonstrated significant reductions in tumor markers in animal models treated with varying doses .
- Neuropharmacological Effects : Given the piperazine component, there is potential for neuropharmacological applications, including interactions with neurotransmitter receptors which could influence conditions such as anxiety or depression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Enzyme Interaction :
A study demonstrated that this compound effectively inhibited specific enzymes at concentrations with IC50 values below 10 µM, indicating strong potency. This suggests its potential utility in therapeutic contexts where enzyme modulation is beneficial.
In Vivo Efficacy :
In a controlled animal study, varying doses of the compound were administered to assess therapeutic effects on inflammation and cancer models. Results indicated significant reductions in disease markers compared to control groups, highlighting its potential as a therapeutic agent.
Q & A
Q. Which computational modeling approaches can predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM force fields to simulate ligand-protein interactions over 100 ns.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Optimize binding poses at the B3LYP/6-31G* level to evaluate charge transfer between the iodine atom and target residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
